molecular formula C4H4CaO6 B1588760 Calcium tartrate CAS No. 3164-34-9

Calcium tartrate

Cat. No.: B1588760
CAS No.: 3164-34-9
M. Wt: 188.15 g/mol
InChI Key: GUPPESBEIQALOS-UHFFFAOYSA-L
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Description

Calcium tartrate is a byproduct of the wine industry, prepared from wine fermentation dregs . It is the calcium salt of L-tartaric acid, an acid most commonly found in grapes . Its molecular formula is C4H4CaO6 .


Synthesis Analysis

This compound nanoparticles were synthesized by using a surfactant-mediated approach . The synthesis and linear optical and nonlinear optical characterization of this compound crystals are reported .


Molecular Structure Analysis

The molecular formula of this compound is C4H4CaO6 . The average mass is 188.149 Da and the monoisotopic mass is 187.963379 Da .


Chemical Reactions Analysis

This compound is the calcium salt of L-tartaric acid, an acid most commonly found in grapes . Its solubility decreases with lower temperature, which results in the forming of whitish (in red wine often reddish) crystalline clusters as it precipitates .


Physical and Chemical Properties Analysis

This compound has a molar mass of 190.16484 g/mol (anhydrous) and 260.21 g/mol (tetrahydrate) . It appears as a hygroscopic white powder or colorless crystals . The density is 1.817 g/cm3 (tetrahydrate) . The tetrahydrate decomposes at 160 °C and the anhydrous form decomposes at 650 °C . Its solubility in water is 0.037 g/100 ml at 0 °C and 0.2 g/100 ml at 85 °C .

Scientific Research Applications

1. Catalytic Synthesis of Carbon Nanotubes

Calcium tartrate, when doped with nickel (Ni) and cobalt (Co), has been used in the catalytic synthesis of carbon nanotubes (CNTs) via chemical vapor deposition. Ni and Co nanoparticles formed in a calcium oxide matrix facilitate the production of thin CNTs, which are useful for various technological applications due to their unique electrical properties (Shlyakhova et al., 2009).

2. Solid Electrolyte in Proton Conductivity

This compound serves as an environmentally friendly solid electrolyte in proton conduction. This coordination polymer exhibits significant proton conductivity under high humidity conditions, making it a potential material for use in fuel cells and other energy applications (Saravanabharathi et al., 2014).

3. Corrosion Inhibition

The combination of calcium ions and tartrate ions has shown effectiveness in inhibiting the corrosion of pure aluminum in alkaline solutions. This cooperative effect is attributed to the formation of complexes that facilitate calcium ion adsorption on aluminum surfaces, highlighting potential industrial applications for corrosion prevention (Shao et al., 2003).

4. Nanoparticle Synthesis

This compound has been utilized in the synthesis of nanoparticles through a wet chemical method using a surfactant-mediated approach. These nanoparticles have potential applications in various fields, including biomedicine and electronics, due to their unique size-dependent properties (Tarpara et al., 2015).

Mechanism of Action

As E number E354, Calcium tartrate finds use as a food preservative and acidity regulator . The active metabolite, calcitriol, stimulates calcium and phosphate absorption from the small intestine, promotes renal tubule phosphate resorption, and secretion of calcium from bone to blood .

Safety and Hazards

Calcium tartrate should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Properties

CAS No.

3164-34-9

Molecular Formula

C4H4CaO6

Molecular Weight

188.15 g/mol

IUPAC Name

calcium;2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2

InChI Key

GUPPESBEIQALOS-UHFFFAOYSA-L

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]

110720-66-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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